2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one
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Overview
Description
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is an organic compound characterized by the presence of an iodine atom attached to a pentylidene group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one typically involves the iodination of a precursor compound. One common method is the reaction of a cyclopentanone derivative with an iodine source under specific conditions. For example, the reaction can be carried out using molecular iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrocarbons.
Scientific Research Applications
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Iodopentylidene)cyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
4,5-Diethoxy-2-(1-iodopentylidene)-4-cyclopentene-1,3-dione: Contains additional ethoxy groups and a different ring structure.
Uniqueness
2-(1-Iodopentylidene)-4,4-dimethylcyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring with a dimethyl substitution and an iodopentylidene group
Properties
CAS No. |
868701-06-8 |
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Molecular Formula |
C12H19IO |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
2-(1-iodopentylidene)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C12H19IO/c1-4-5-6-10(13)9-7-12(2,3)8-11(9)14/h4-8H2,1-3H3 |
InChI Key |
PIIAFNFUNGRDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1CC(CC1=O)(C)C)I |
Origin of Product |
United States |
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